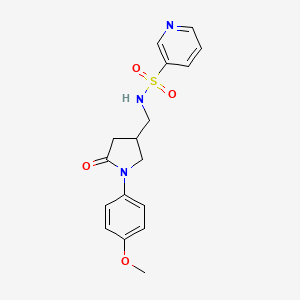

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide, also known as MPO, is a small molecule inhibitor that specifically targets the enzyme myeloperoxidase. Myeloperoxidase is an enzyme that is primarily expressed in neutrophils and plays a crucial role in the innate immune response. MPO has been extensively studied in recent years due to its potential therapeutic applications in various diseases, including cardiovascular disease, cancer, and neurodegenerative disorders.

Scientific Research Applications

- Among the synthesized compounds, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one demonstrated good in vitro antimalarial activity against Plasmodium falciparum with inhibitory concentrations (IC50) of 2.24 μM and 4.98 μM, respectively .

- The compound has been investigated for its catalytic activity. For instance, it was used in the synthesis of a new pyridine series containing a sulfonamide moiety. Researchers explored reaction conditions to optimize the process .

- In studies, derivatives of this compound were evaluated for their effects on pro-inflammatory mediators (such as iNOS, PGE2, and COX-2) and cytokines (TNF-α, IL-6, and IL-1β) in macrophage cells. These investigations highlight its potential anti-inflammatory properties .

Antimalarial Activity

Catalysis and Synthesis

Anti-Inflammatory Properties

Mechanism of Action

Target of Action

Similar compounds with a sulfonamide moiety have been studied for their potential antimalarial activity . In these studies, the target enzyme was falcipain-2, a cysteine protease of the malaria parasite Plasmodium falciparum .

Mode of Action

In the case of antimalarial activity, the compound could potentially inhibit the falcipain-2 enzyme, disrupting the life cycle of the malaria parasite .

Biochemical Pathways

In the context of antimalarial activity, the inhibition of the falcipain-2 enzyme could disrupt the hemoglobin degradation pathway, a crucial process for the survival and growth of the malaria parasite .

Result of Action

Based on the potential antimalarial activity, the compound could potentially disrupt the life cycle of the malaria parasite, leading to its death .

properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-24-15-6-4-14(5-7-15)20-12-13(9-17(20)21)10-19-25(22,23)16-3-2-8-18-11-16/h2-8,11,13,19H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWKNXPVPFHUCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2448157.png)

![3-(4-ethoxyphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2448166.png)

![3-{[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2448169.png)

![2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2448170.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2448172.png)